molecular formula C22H16N2O2 B2686745 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide CAS No. 2365419-39-0

1-Oxo-N,2-diphenylisoquinoline-4-carboxamide

Cat. No. B2686745
CAS RN: 2365419-39-0
M. Wt: 340.382
InChI Key: UAWYZWDAWQBMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular weight of “1-Oxo-N,2-diphenylisoquinoline-4-carboxamide” is 340.38 . The InChI Code is 1S/C22H16N2O2/c25-21(23-16-9-3-1-4-10-16)20-15-24(17-11-5-2-6-12-17)22(26)19-14-8-7-13-18(19)20/h1-15H,(H,23,25) .


Physical And Chemical Properties Analysis

The storage temperature for “this compound” is room temperature .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Regioselectivity in Chemical Reactions: 4-Oxoquinolines, including derivatives like 1-Oxo-N,2-diphenylisoquinoline-4-carboxamide, exhibit significant chemical versatility. A study by Batalha et al. (2019) explored the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, indicating the potential for targeted synthesis and modifications in medicinal chemistry applications (Batalha et al., 2019).

Biological Activity and Therapeutic Potential

  • Inhibition of Monoamine Oxidases: Mesiti et al. (2021) discovered that certain quinoline-based compounds, closely related to 4-oxoquinolines, serve as potent inhibitors of human monoamine oxidase B (MAO-B), a target for treating neurological disorders. This underscores the therapeutic potential of these compounds in drug discovery programs (Mesiti et al., 2021).

Antimicrobial Properties

  • Potential Antimicrobial Agents: A study by Desai et al. (2011) synthesized a series of compounds that showed significant in vitro antibacterial and antifungal activities. These findings suggest the potential use of 4-oxoquinoline derivatives in developing new antimicrobial agents (Desai et al., 2011).

Anticancer Activity

  • Cytotoxic Activities Against Cancer Cells: Research by Bu et al. (2001) on 7-oxo-7H-dibenz[f,ij]isoquinoline derivatives revealed significant cytotoxic activities against colon tumors in mice, highlighting the potential of 4-oxoquinoline derivatives in cancer treatment (Bu et al., 2001).

Enzyme Inhibition

  • Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor: A study by Hopkinson et al. (2013) found that certain 4-oxoquinoline derivatives act as broad-spectrum inhibitors of 2-oxoglutarate (2OG) dependent oxygenases. This enzyme class is a therapeutic target for several human diseases, indicating the broad utility of these compounds in developing treatments (Hopkinson et al., 2013).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “1-Oxo-N,2-diphenylisoquinoline-4-carboxamide” can be found on the supplier’s website . It is always recommended to follow the safety guidelines provided in the MSDS when handling chemical substances.

properties

IUPAC Name

1-oxo-N,2-diphenylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c25-21(23-16-9-3-1-4-10-16)20-15-24(17-11-5-2-6-12-17)22(26)19-14-8-7-13-18(19)20/h1-15H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWYZWDAWQBMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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